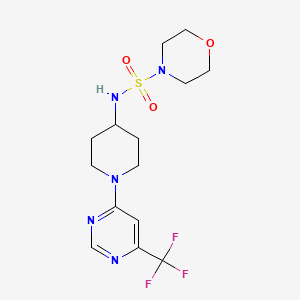

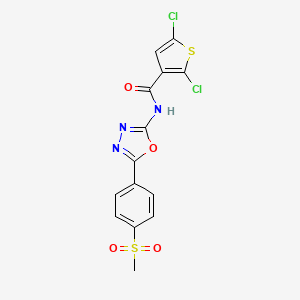

![molecular formula C21H23N3O4 B2624447 5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 848029-19-6](/img/structure/B2624447.png)

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a type of pyrimido[4,5-b]quinoline . Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The multicomponent synthesis of pyrimido[4,5-b]quinolines involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This synthesis is carried out under reflux conditions in chloroform, using trityl chloride (TrCl) as a neutral catalyst . This method is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .科学的研究の応用

Subheading

Structure Analysis of Benzo[g]pyrimido[4,5-b]quinoline DerivativesA study on 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione derivatives, related to the chemical compound , was conducted. This research involved synthesizing the derivatives through an environmentally friendly methodology and characterized them using various techniques like FT-IR, NMR, and GC-MS. The study provided insights into the molecular structure and thermodynamic features of these compounds (Trilleras et al., 2017).

Nanoporous Catalysts for N-Heterocyclic Compounds

Subheading

Application in Synthesis of N-heterocyclic Pyrimido[4,5-b]quinolinesThe research on MIL-100(Cr)/NHEtN(CH2PO3H2)2, a novel ethylenediamine-based metal-organic framework, revealed its successful application in synthesizing new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This work showcased the use of such compounds in creating new tetrahydropyrimido[4,5-b]quinolones based on uracil, highlighting the potential for high yields, stability, and the reusability of the MOFs catalyst in these processes (Sepehrmansouri et al., 2020).

One-pot Synthesis of Pyrimido[4,5-b]quinolines

Subheading

Efficient Synthesis MethodologyA study demonstrated the one-pot synthesis of 6,7,8,10-tetrahydropyrimido[5,4-b]quinolin-2,4,9-(1H,3H,5H)-triones through the condensation of 5-aminouracil, aldehydes, and dimedone. This method provides a straightforward approach to synthesizing these compounds, which could be relevant for the scientific applications of the specified chemical (Shaker & Elrady, 2008).

Synthesis and Application in Kinase Inhibition

Subheading

Role in Cancer ResearchResearch on novel quinoline derivatives bearing 5-(aminomethylene)pyrimidine-2,4,6-trione moiety revealed their effectiveness as c-Met kinase inhibitors. These compounds showed significant antiproliferative activities against various cancer cell lines, suggesting their potential application in cancer research and treatment (Tang et al., 2014).

特性

IUPAC Name |

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(25)8-6-11)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22,25H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGFAXPULSQBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)

![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)

![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)

![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)

![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)

![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)

![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)